
An In-depth Technical Guide to (2-
Aminophenyl)urea (CAS: 114-39-6)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2-Aminophenyl)urea

Cat. No.: B1234191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-Aminophenyl)urea, also known as 1-(2-aminophenyl)urea, is a chemical compound with

the CAS number 114-39-6. It serves as a versatile building block in organic synthesis,

particularly in the development of pharmaceuticals, agrochemicals, and other specialty

chemicals.[1] This technical guide provides a comprehensive overview of the core properties of

(2-Aminophenyl)urea, including its physicochemical characteristics, synthesis protocols,

safety information, and its potential role in modulating cellular signaling pathways. The

information is presented to support research and development activities in medicinal chemistry

and related fields.

Chemical and Physical Properties
(2-Aminophenyl)urea is a substituted urea derivative containing an aminophenyl group. Its

fundamental properties are summarized in the tables below. While experimental data for some

properties of this specific compound are not readily available in the public domain, computed

values from reliable databases and data for structurally related compounds are provided for

guidance.

Table 1: General and Physicochemical Properties
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Property Value Source

CAS Number 114-39-6 PubChem[2]

IUPAC Name (2-aminophenyl)urea PubChem[2]

Molecular Formula C₇H₉N₃O PubChem[2]

Molecular Weight 151.17 g/mol PubChem[2]

Appearance Solid (predicted) -

Melting Point
222 °C (for the related 1-(2-

aminophenyl)-3-phenylurea)
ResearchGate[3]

Boiling Point Decomposes (for urea) Wikipedia[2]

Solubility
Soluble in water, ethanol,

methanol, glycerol.

Sigma-Aldrich, Solubility Of

Things[4][5]

Table 2: Computed Properties
Property Value Source

XLogP3 0.6 PubChem[6]

Hydrogen Bond Donor Count 3 LookChem[7]

Hydrogen Bond Acceptor

Count
2 LookChem[7]

Rotatable Bond Count 1 LookChem[7]

Exact Mass 151.074561919 Da PubChem[2]

Topological Polar Surface Area 81.1 Å² PubChem[2]

Table 3: Spectral Data (Predicted for Urea Functional
Groups)
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Spectrum Type
Key Features
(Wavenumber, cm⁻¹)

Source

Infrared (IR)

~3200-3600 (N-H stretching),

~1700 (C=O stretching),

~1600-1650 (N-H bending),

~1450 & ~1150 (C-N

stretching)

Doc Brown's Advanced

Organic Chemistry[8]

Note: The provided spectral data is for the general urea functional group and may vary for (2-
Aminophenyl)urea.

Synthesis and Experimental Protocols
(2-Aminophenyl)urea can be synthesized through several established methods for urea

formation. A common and practical approach involves the reaction of an amine with a source of

the carbamoyl group.

Synthesis from o-Phenylenediamine and Potassium
Cyanate
This method provides a straightforward route to (2-Aminophenyl)urea. The reaction proceeds

by the nucleophilic attack of the amine group of o-phenylenediamine on the cyanate ion.

Experimental Protocol:

Dissolution of Reactants: Dissolve o-phenylenediamine in a suitable solvent system, such as

a mixture of water and a miscible organic solvent like acetic acid.[9]

Addition of Cyanate: To the stirred solution of o-phenylenediamine, add a solution of

potassium cyanate in water. The reaction is typically carried out at room temperature or with

gentle heating.

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical

technique, such as Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion of the reaction, the product can be isolated by

removing the solvent under reduced pressure. The crude product may be purified by

recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure (2-
Aminophenyl)urea.

Logical Workflow for Synthesis:

Reactants

Reaction

Purification

o-Phenylenediamine

Dissolution in Solvent

Potassium Cyanate

Nucleophilic Addition

Reaction Monitoring (TLC)

Solvent Removal

Recrystallization

(2-Aminophenyl)urea
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Click to download full resolution via product page

Caption: Synthesis workflow for (2-Aminophenyl)urea.

Biological Activity and Signaling Pathways
While specific studies on the biological activity of (2-Aminophenyl)urea are limited, the

broader class of phenylurea derivatives has been extensively investigated for various

therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.

Potential as Anticancer Agents
Numerous N,N'-diarylurea derivatives have demonstrated potent antitumor activity.[10][11] One

of the key mechanisms of action for this class of compounds is the inhibition of protein kinases

that are crucial for cancer cell proliferation and survival.

Akt/GSK-3β/c-Myc Signaling Pathway:

Research has shown that certain N,N'-diarylurea derivatives can inhibit the Akt/GSK-3β/c-Myc

signaling pathway in non-small-cell lung cancer (NSCLC) cells.[12] This pathway is a critical

regulator of cell growth, proliferation, and survival.

Akt (Protein Kinase B): A serine/threonine kinase that, when activated, promotes cell survival

and inhibits apoptosis.

GSK-3β (Glycogen Synthase Kinase 3 Beta): A downstream target of Akt. Phosphorylation

by Akt inactivates GSK-3β.

c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.

Inactivation of GSK-3β leads to the stabilization and accumulation of c-Myc.

By inhibiting Akt phosphorylation, phenylurea derivatives can prevent the inactivation of GSK-

3β, leading to the degradation of c-Myc and subsequent cell cycle arrest and inhibition of tumor

growth.

Diagram of the Akt/GSK-3β/c-Myc Signaling Pathway Inhibition:
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Caption: Phenylurea derivatives can inhibit the Akt signaling pathway.
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Antimicrobial Potential
Urea and thiourea derivatives have been reported to possess significant antibacterial and

antifungal activities.[7] The mechanism of action is often attributed to the disruption of microbial

cell membranes or the inhibition of essential enzymes. The presence of the aminophenyl group

in (2-Aminophenyl)urea could contribute to its potential as an antimicrobial agent.

Safety and Handling
Detailed safety information for (2-Aminophenyl)urea is not extensively documented. However,

based on the data for urea and related aromatic amines, the following precautions should be

observed. A comprehensive Safety Data Sheet (SDS) should always be consulted before

handling this chemical.

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with

skin, eyes, and clothing.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

First Aid:

Inhalation: Move to fresh air.

Skin Contact: Wash off with soap and plenty of water.

Eye Contact: Rinse thoroughly with plenty of water.

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion
(2-Aminophenyl)urea is a valuable chemical intermediate with significant potential in the

synthesis of bioactive molecules. Its properties suggest that it can serve as a scaffold for the

development of novel therapeutic agents, particularly in the areas of oncology and infectious

diseases. Further research into the specific biological activities and mechanisms of action of (2-
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Aminophenyl)urea and its derivatives is warranted to fully explore its potential in drug

discovery and development. The information provided in this guide serves as a foundational

resource for researchers embarking on studies involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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